molecular formula C10H8N2O3 B13403447 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B13403447
M. Wt: 204.18 g/mol
InChI Key: QXHDLXPUECAZJT-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a naphthyridine core with a carboxylic acid substituent at position 3, a methyl group at position 2, and a ketone group at position 3. This structure places it within the 1,6-naphthyridine family, a class of compounds known for their diverse pharmacological and synthetic applications . Its synthesis often involves cyclization or decarboxylation of precursor esters or nitriles, as demonstrated in studies by D. J. Brown and others .

Properties

IUPAC Name

2-methyl-5-oxo-6H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-6(10(14)15)4-7-8(12-5)2-3-11-9(7)13/h2-4H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDLXPUECAZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate with triethyl orthoacetate in the presence of a strong acid like sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid and its analogs.

Compound Name Substituents Key Properties Synthetic Route
This compound - Methyl (C2)
- Carboxylic acid (C3)
- Ketone (C5)
- High polarity due to carboxylic acid
- Moderate thermal stability
Decarboxylation of nitrile precursors via H₂SO₄ hydrolysis
5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid - Methyl (C5)
- Carboxylic acid (C3)
- Ketone (C2)
- Lower solubility in polar solvents
- Enhanced aromaticity
Vilsmeier reagent-mediated cyclization
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid - Methyl (C6)
- Carboxylic acid (C8)
- Ketone (C5)
- Increased steric hindrance
- Reduced reactivity in esterification
Decarboxylation at 250°C (77% yield)
2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid - Methyl (C2, C6)
- Carboxylic acid (C3)
- Ketone (C5)
- Enhanced lipophilicity
- Potential for improved membrane permeability
Ester hydrolysis under acidic conditions
Ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate - Ethyl ester (C3)
- Chlorine (C5)
- Ketone (C4)
- Higher volatility
- Susceptibility to nucleophilic attack
Chlorination of parent ester followed by cyclization

Structural and Functional Differences

  • Substituent Position : The placement of methyl and carboxylic acid groups significantly impacts reactivity. For example, the 2-methyl derivative exhibits higher polarity and solubility compared to the 6-methyl analog, which has steric constraints .
  • Ester vs. Acid : Ethyl esters (e.g., Ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate) are more volatile and less polar than their carboxylic acid counterparts, making them preferable for certain synthetic intermediates .

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